molecular formula C9H12N2O B078379 Phenethylamine, N-methyl-N-nitroso- CAS No. 13256-11-6

Phenethylamine, N-methyl-N-nitroso-

Cat. No. B078379
CAS RN: 13256-11-6
M. Wt: 164.2 g/mol
InChI Key: AVESHLVLHJKUKQ-UHFFFAOYSA-N
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Description

Phenethylamine, N-methyl-N-nitroso- is a compound studied in various fields of chemistry. It's notable for its unique molecular structure and chemical properties.

Synthesis Analysis

  • The synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to Phenethylamine, N-methyl-N-nitroso-, has been examined (B. Al-Hourani et al., 2016).
  • The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, is widely used in various fields including medicine and pesticides (Wang Ling-ya, 2015).

Molecular Structure Analysis

  • The crystal and molecular structures of related compounds like N-phenyl-4-nitrobenzylamine and N-phenyl-4-nitrophenethylamine have been determined by X-ray methods, providing insights into the structural characteristics of Phenethylamine, N-methyl-N-nitroso- (F. Iwasaki et al., 1988).

Chemical Reactions and Properties

  • N-Nitroso-N-methylvinylamine, a related compound, has shown reactions with guanyl and adenyl moieties to yield various adducts, illustrating the reactive nature of such compounds (O. Okazaki et al., 1993).

Physical Properties Analysis

  • The physical properties of compounds similar to Phenethylamine, N-methyl-N-nitroso- have been studied, such as in the case of crystal structure analysis of chloro(cyclo-octa-1,5-diene)[4-dimethylamino-2-methyl(nitroso)benzene-N′]rhodium(I) (G. Matsubayashi & Toshio Tanaka, 1990).

Scientific Research Applications

Environmental Presence and Toxicity

Research has delved into the environmental presence and potential toxicity of N-nitroso compounds, including Phenethylamine, N-methyl-N-nitroso-. Nitrosamines, including N-nitrosodimethylamine (NDMA), are recognized as potent environmental pollutants often found in water sources. These compounds can form through various chemical reactions, such as the interaction between organic precursors like dimethylamine and disinfectants used in water treatment processes. The formation mechanisms, occurrence, and removal strategies of nitrosamines in water systems have been extensively studied due to their carcinogenic potential and the risks they pose to public health (Nawrocki & Andrzejewski, 2011; Sharma, 2012; Kim, Lee, & Park, 2014).

Carcinogenic Potential and Formation

The carcinogenic potential of N-nitroso compounds, including Phenethylamine, N-methyl-N-nitroso-, and their formation from dietary precursors in the human body, have been subjects of significant concern. Studies have focused on the risk assessment of these compounds, considering their formation from various precursors and their mutagenic and carcinogenic properties. The interaction between dietary components and the endogenous formation of N-nitroso compounds in the stomach has been particularly highlighted, with implications for understanding their role in cancer development (Shephard, Schlatter, & Lutz, 1987; Olajos, 1977).

Pharmacological and Recreational Use

While the focus is not on drug use and dosage, it's noteworthy that certain phenethylamines have been researched for their psychotropic properties and potential interactions with prescription drugs. The pharmacokinetics, drug-drug interactions, and the implications of such interactions for populations with mental disorders or engaging in risky behaviors have been topics of investigation (Inan, Brunt, Contrucci, Hondebrink, & Franssen, 2020).

Regulatory Challenges and Safety

The regulatory challenges posed by phenethylamine derivatives, including their adulteration and misbranding in dietary supplements, have been critically reviewed. The safety concerns, legal status, and efforts to control the distribution and use of these compounds highlight the complexity of managing substances with potential health risks (Pawar & Grundel, 2017).

Mechanism of Action

Target of Action

Phenethylamine, N-methyl-N-nitroso-, also known as Nitrosomethyl-(2-phenylethyl)amine, is a compound that primarily targets the TAAR1 , a G protein-coupled receptor . This receptor plays a crucial role in modulating catecholamine neurotransmission .

Mode of Action

The compound interacts with its target, the TAAR1 receptor, and modulates catecholamine neurotransmission

Biochemical Pathways

The compound is derived from the trace amine, phenethylamine (PEA) . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into Nitrosomethyl-(2-phenylethyl)amine .

Pharmacokinetics

It is known that the compound is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine , suggesting that it is metabolized and excreted by the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

It is known that the compound significantly increases the effects of pea , which suggests that it may have a role in modulating neurotransmission.

Action Environment

The action, efficacy, and stability of Phenethylamine, N-methyl-N-nitroso- can be influenced by various environmental factors. For instance, the compound is present at low concentrations in a wide range of foodstuffs , suggesting that dietary intake could potentially influence its levels in the body.

Safety and Hazards

The safety information for N-Methylphenethylamine includes hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

N-methyl-N-(2-phenylethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESHLVLHJKUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021003
Record name Nitroso-N-methyl-N-(2-phenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13256-11-6
Record name N-Methyl-N-nitrosobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13256-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosomethyl-(2-phenylethyl)amine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroso-N-methyl-N-(2-phenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(nitroso)(2-phenylethyl)amine
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Record name Methylphenylethylnitrosamine
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Synthesis routes and methods

Procedure details

A sample of N-methyl-2-phenylethylamine hydrochloride (6.4 g, 37.3 mmol) was dissolved in water (18 ml), ethanol (11 ml) and 2N hydrochloric acid (4 ml) were introduced and the solution was heated to 70° C. A solution of sodium nitrite (2.6 g, 37.7 mmol) in water (11 ml) was added dropwise to the reaction mixture over 30 min. During the addition the reaction mixture was acidified with 2N hydrochloric acid (4 ml). Cooling was followed by extraction with n-heptane (4×100 ml); the combined extracts were dried (MgSO4) and evaporated in vacuo to provide the N-methyl-N-nitroso-2-phenylethylamine as an oil (5.0 g, 81%) (a ca. 65:35 mixture of apparent geometric isomers), 1H NMR (DMSO-d6) γ 2.98 (3H, s,--CH3), 3.05 (2H, t, PhCH2 --), 4.37 (2H, t, --CH2 --N--), 7.13-7.36 (5 H, m, Ar-H) (major isomer); 2.78 (2H, t, PhCH2 --), 2.98 (3H, s,--CH3), 3.77 (2H, t,--CH2 --N--), 7.13-7.36 (5H, m, Ar-H) (minor isomer).
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four

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